molecular formula C20H21N3O4 B7694323 N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide

货号 B7694323
分子量: 367.4 g/mol
InChI 键: RFWYWENKRVKZFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex and multifaceted condition that affects millions of people worldwide. Despite the availability of various pain medications, many patients still experience inadequate pain relief or suffer from side effects. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

The mechanism of action of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is not fully understood. However, it is believed to work by blocking the activity of a specific type of ion channel called the Nav1.7 channel. The Nav1.7 channel is involved in the transmission of pain signals from the periphery to the central nervous system. By blocking this channel, N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide may reduce the transmission of pain signals and thereby reduce pain perception.
Biochemical and Physiological Effects
N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been shown to have a good safety profile in preclinical studies. It does not appear to produce any significant adverse effects on vital organs or physiological functions. N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to be well-tolerated in clinical trials, with no serious adverse events reported.

实验室实验的优点和局限性

One of the main advantages of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its specificity for the Nav1.7 channel. This specificity makes it a promising candidate for the treatment of chronic pain, as it may reduce the risk of side effects associated with non-specific inhibition of ion channels. However, one of the limitations of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its relatively short half-life, which may limit its efficacy in some patients.

未来方向

There are several future directions for the development of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide and related compounds. One direction is the optimization of the pharmacokinetic properties of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide to improve its efficacy and duration of action. Another direction is the development of combination therapies that target multiple pain pathways to achieve better pain relief. Additionally, the identification of biomarkers that predict response to N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide may help to personalize treatment and improve patient outcomes. Overall, N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide represents a promising new approach to the treatment of chronic pain, and further research is needed to fully realize its potential.
Conclusion
N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of chronic pain. Its specificity for the Nav1.7 channel makes it a promising candidate for the treatment of chronic pain, and it has been shown to have a good safety profile in preclinical and clinical studies. However, further research is needed to optimize its pharmacokinetic properties and identify biomarkers that predict response to treatment. Overall, N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide represents a promising new approach to the treatment of chronic pain, and it has the potential to improve the lives of millions of people worldwide.

合成方法

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the preparation of 5-(p-tolyl)-1,2,4-oxadiazole-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxy-4-(2-hydroxyethoxy)phenol to form the intermediate product. The intermediate is then reacted with N-ethylglycine to obtain N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.

科学研究应用

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been extensively studied in preclinical models of chronic pain. In animal models, N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been shown to reduce pain behavior in various pain models, including neuropathic pain, inflammatory pain, and osteoarthritis pain. N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to reduce pain hypersensitivity and improve quality of life in animal models of chronic pain.

属性

IUPAC Name

N-ethyl-2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-21-18(24)12-26-16-10-9-15(11-17(16)25-3)19-22-20(27-23-19)14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWYWENKRVKZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。